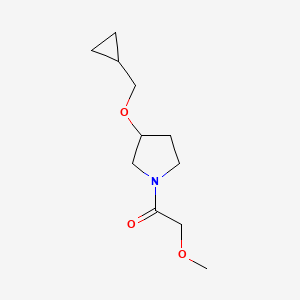

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

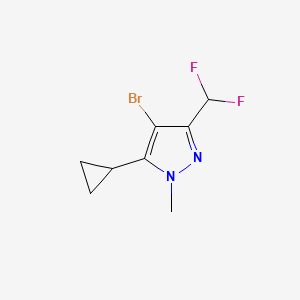

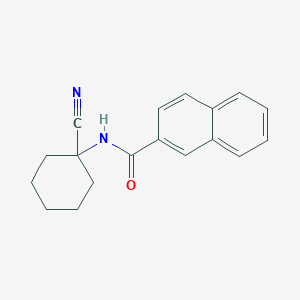

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The cyclopropylmethoxy and methoxyethanone groups are attached to this pyrrolidine ring.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .科学的研究の応用

Chemical Inhibitors and Corrosion Protection

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, by virtue of its structural components, can be related to the broader category of quinoline derivatives known for their anticorrosive properties. Quinoline and its derivatives have been extensively studied for their efficacy in protecting metals against corrosion. These compounds effectively form stable chelating complexes with metallic surfaces through coordination bonding, attributing to their polar substituents like hydroxyl, methoxy, and amino groups. Such attributes suggest potential research avenues for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone in corrosion inhibition applications, exploring its binding efficacy and protective capabilities on metallic surfaces (Verma et al., 2020).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a significant structural feature of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, is a versatile scaffold in medicinal chemistry. It is extensively utilized in the synthesis of compounds for treating various diseases due to its ability to efficiently explore the pharmacophore space owing to sp3-hybridization. The pyrrolidine ring's non-planarity and contribution to the stereochemistry of molecules enhance the three-dimensional coverage of compounds, which is crucial for the development of novel biologically active compounds. This review underscores the importance of the pyrrolidine scaffold in drug discovery, providing a comprehensive analysis of bioactive molecules with pyrrolidine derivatives, including their synthesis, structure-activity relationship (SAR), and biological profiles (Li Petri et al., 2021).

Synthesis and Applications in Organic Chemistry

The structural complexity and unique properties of pyrrolidine and its derivatives, including 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone, open up various synthetic pathways and applications in organic chemistry. These compounds are integral to the development of novel synthetic strategies and catalysts. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds highlights the application of pyrrolidine derivatives in catalysis, showcasing their role in facilitating complex chemical reactions. Such studies not only contribute to the advancement of organic synthesis methodologies but also underscore the potential of pyrrolidine derivatives in enhancing the efficiency and selectivity of chemical transformations (Parmar et al., 2023).

作用機序

特性

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHTVNXTKLILLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B2723164.png)

![Benzyl 4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2723165.png)

![2-(4-methoxyphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2723167.png)

![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2723170.png)

![N-(4-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2723174.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2723179.png)